molecular formula C7H11N3O2S B575060 3-(Allylthio)-4-ethoxy-1H-1,2,4-triazol-5(4H)-one CAS No. 177175-53-0

3-(Allylthio)-4-ethoxy-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B575060
CAS No.: 177175-53-0
M. Wt: 201.244
InChI Key: USQUMCMCGAOXCU-UHFFFAOYSA-N
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Description

3-(Allylthio)-4-ethoxy-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound belonging to the 1,2,4-triazole class, characterized by an allylthio (-S-CH₂-CH=CH₂) substituent at position 3 and an ethoxy (-O-CH₂CH₃) group at position 3. This scaffold is notable for its structural versatility, enabling diverse biological and chemical applications. The compound’s synthesis typically involves nucleophilic substitution of a triazole-thiol precursor with allyl halides in the presence of a base, as exemplified in analogous syntheses of related triazole derivatives .

The 1,2,4-triazole core is electron-deficient, facilitating interactions with biological targets such as enzymes or receptors. Modifications at positions 3 and 4 significantly influence solubility, stability, and bioactivity.

Properties

IUPAC Name

4-ethoxy-3-prop-2-enylsulfanyl-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-3-5-13-7-9-8-6(11)10(7)12-4-2/h3H,1,4-5H2,2H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQUMCMCGAOXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON1C(=O)NN=C1SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allylthio)-4-ethoxy-1H-1,2,4-triazol-5(4H)-one typically involves the reaction of ethyl 4-amino-1,2,4-triazole-3-carboxylate with allylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Allylthio)-4-ethoxy-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Allylthio)-4-ethoxy-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit key enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. The allylthio group may also play a role in the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents (Position 3 and 4) Key Properties/Applications References
3-(Allylthio)-4-ethoxy-1H-1,2,4-triazol-5(4H)-one (Target) Allylthio (3), Ethoxy (4) High lipophilicity; potential antimicrobial
4-Allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol Allyl (4), Phenoxyethyl (5), Thiol (3) Enhanced hydrogen bonding; antiviral activity
4-[2-(4-Methoxyphenyl)ethyl]-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5(4H)-one Thiophen-2-ylmethyl (3), Methoxyphenylethyl (4) Improved π-π stacking; anticancer potential
3-(1-Adamantyl)-4-amino-1-(2-benzoyl-1-phenylethyl)-1H-1,2,4-triazol-5(4H)-thione Adamantyl (3), Amino (4) Bulky substituent; antiviral/antimicrobial
3-(Benzyloxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one Benzyloxymethyl (3), Methyl (4) High crystallinity; enzyme inhibition

Physicochemical Properties

  • Lipophilicity : Allylthio and benzyloxymethyl groups increase logP values compared to ethoxy or methyl substituents .
  • Solubility : Ethoxy and methoxy groups enhance aqueous solubility via hydrogen bonding, whereas bulky adamantyl groups reduce it .
  • Thermal Stability : Crystallographic studies (e.g., ) reveal that planar triazole cores with small substituents (e.g., methyl) exhibit higher melting points.

Crystallographic and Computational Insights

  • Target Compound : Predicted to adopt a planar triazole ring with allylthio and ethoxy groups in equatorial positions, based on SHELX-refined structures of similar compounds .
  • Hydrogen Bonding: Analogues like 4-amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one () form intramolecular H-bonds, stabilizing crystal lattices.

Biological Activity

3-(Allylthio)-4-ethoxy-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agriculture. This article explores its synthesis, biological mechanisms, and specific activities supported by various studies.

Chemical Structure and Synthesis

The compound features a triazole ring with an allylthio group and an ethoxy substituent. The synthesis typically involves the reaction of ethyl 4-amino-1,2,4-triazole-3-carboxylate with allylthiol in the presence of a base such as sodium hydride, conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Medicinal Applications

Research indicates that this compound exhibits significant anticancer properties. It is believed to inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth. The allylthio group enhances its reactivity and binding affinity to these targets .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HCT-116 (Colon Cancer)6.2Inhibition of cell proliferation
T47D (Breast Cancer)27.3Induction of apoptosis

Anti-inflammatory Effects

In vitro studies using peripheral blood mononuclear cells (PBMCs) have shown that compounds similar to this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. The strongest inhibitory effects were observed at concentrations around 50 µg/mL .

Table 2: Cytokine Inhibition by Triazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Compound 3a44–60Significant
Compound 3cHighestModerate

The mechanism through which this compound exerts its biological effects involves the inhibition of key enzymes that are crucial for cancer cell proliferation. The presence of the allylthio group is thought to enhance the compound's ability to bind to these enzymes effectively .

Agricultural Applications

Beyond its medicinal uses, this compound also shows potential as a fungicide or herbicide due to its ability to interfere with the growth of certain plant pathogens. This dual functionality highlights its versatility in both health and agricultural sectors .

Case Studies and Comparative Analysis

Recent studies have compared the biological activity of various triazole derivatives. For instance, compounds with different substituents on the triazole ring exhibited varying levels of activity against cancer cells and inflammatory responses. The presence of specific functional groups significantly influenced their efficacy .

Table 3: Comparative Biological Activities of Triazole Derivatives

CompoundActivity TypeEfficacy Level
3-(Allylthio)-4-methoxyAnticancerModerate
3-(Allylthio)-4-phenoxyAntifungalHigh
3-(Allylthio)-4-ethoxyAnticancer & Anti-inflammatoryHigh

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